

Structural Elucidation of 5- [(Dimethylamino)methyl]-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid

CAS No.: 4995-99-7

Cat. No.: B14010492

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Content Type: Technical Guide | Version: 1.0 Target Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Executive Summary & Chemical Identity[1][2]

The target molecule, **5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid**, acts as a zwitterionic intermediate often encountered in the synthesis of complex pharmaceutical active ingredients (APIs). Its structural validation is non-trivial due to the directing effects of the salicylate core, which can yield regioisomeric mixtures (3- vs. 5-substitution) during the Mannich reaction.

| Property | Data |
|-----------------------|---|
| IUPAC Name | 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid |
| Common Name | 5-(Dimethylaminomethyl)salicylic acid |
| Molecular Formula | C ₁₀ H ₁₃ NO ₃ |
| Molecular Weight | 211.22 g/mol |
| Monoisotopic Mass | 211.0895 Da |
| Core Moiety | Salicylic Acid (2-Hydroxybenzoic acid) |
| Key Functional Groups | Phenol, Carboxylic Acid, Tertiary Amine |

Synthetic Route & Mechanistic Context[2][5][8][9][10][11]

To understand the impurity profile and structural logic, one must analyze the synthesis. The compound is generated via a Mannich reaction involving salicylic acid, formaldehyde, and dimethylamine.

Mechanistic Causality

The hydroxyl group (-OH) at position 2 is a strong ortho, para-activator. The carboxylic acid (-COOH) at position 1 is a meta-deactivator.

- Position 3 (Ortho to OH): Sterically hindered by the adjacent -COOH group but stabilized by potential hydrogen bonding.
- Position 5 (Para to OH): Sterically accessible and electronically activated by the phenol.

Experimental Outcome: Under standard reflux conditions in ethanol/water, the 5-position is kinetically and thermodynamically favored due to steric relief, making it the major product. However, the 3-isomer and 3,5-bis(dimethylaminomethyl) impurity are common byproducts that necessitate rigorous structural proof.

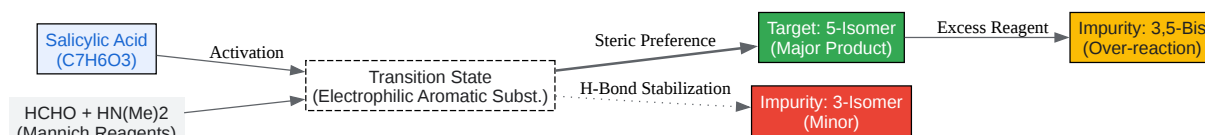


Figure 1: Competitive reaction pathways in the Mannich synthesis of the target molecule.

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Spectroscopic Characterization (Step-by-Step) Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the substituent.

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) is preferred due to the basic amine.
- Observed $[M+H]^+$: m/z 212.09
- Key Fragmentation Pathways (MS/MS):
 - Loss of Dimethylamine (-45 Da): Cleavage of the benzylic C-N bond yields a tropylium-like cation (m/z ~167).
 - Decarboxylation (-44 Da): Common in salicylic acid derivatives (m/z ~168).
 - Combined Loss: Loss of both CO_2 and amine confirms the core substitution pattern.

Infrared Spectroscopy (IR)

Objective: Identify zwitterionic character.

- Carboxylate (COO^-): Asymmetric stretch $\sim 1600\text{--}1580\text{ cm}^{-1}$ (indicates internal salt formation with the amine).
- Phenol (Ar-OH): Broad band $\sim 3200\text{--}3400\text{ cm}^{-1}$ (often overlapped).

- Amine Salt (R_3NH^+): Broad, multiple bands 2500–3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive method for distinguishing the 5-isomer from the 3-isomer.

1H NMR Analysis (DMSO- d_6)

The aromatic region provides the "fingerprint" for the substitution pattern.

| Proton | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |
|-----------------------------------|-----------------------|--------------|----------------------|--|
| H-6 | 7.75 | Doublet (d) | $J \approx 2.2$ | Ortho to COOH (deshielded), Meta to OH. Small meta coupling to H-4. |
| H-4 | 7.35 | dd | $J \approx 8.5, 2.2$ | Para to COOH, Meta to OH. Large ortho coupling to H-3, small meta coupling to H-6. |
| H-3 | 6.85 | Doublet (d) | $J \approx 8.5$ | Ortho to OH (shielded). Large ortho coupling to H-4. |
| -CH ₂ - | 3.55 | Singlet (s) | - | Benzylic methylene connecting ring and amine. |
| -N(CH ₃) ₂ | 2.30 | Singlet (s) | - | Six equivalent methyl protons. |

Critical Differentiation (3-Isomer vs. 5-Isomer):

- 5-Isomer (Target): Two doublets (one with fine splitting) and one dd. The coupling constants ($J \sim 8.5$ Hz) indicate two adjacent protons (H-3/H-4) and one isolated proton (H-6).
- 3-Isomer: Would show a triplet (H-5) and two doublets (H-4, H-6) pattern (contiguous 3-spin system). The absence of a triplet at ~ 6.8 ppm rules out the 3-isomer.

^{13}C NMR & DEPT

- Carbonyl (C=O): ~ 172 ppm.
- Aromatic C-OH (C-2): ~ 160 ppm (deshielded).
- Benzylic Carbon (Ar-CH₂-N): ~ 62 ppm.
- N-Methyl Carbons: ~ 44 ppm.[1]

2D NMR Connectivity (HMBC & NOESY)

To irrefutably prove the position of the

group, we utilize Heteronuclear Multiple Bond Correlation (HMBC).

- HMBC Experiment: Look for long-range coupling from the methylene protons (δ 3.55).
 - Correlation 1: Methylene protons to C-4 and C-6.
 - Correlation 2: Methylene protons to C-5 (quaternary).
- NOESY Experiment:
 - 5-Isomer: NOE observed between Methylene protons and H-4 / H-6.
 - 3-Isomer: NOE would be observed between Methylene protons and the Phenolic OH (if visible) or solely H-4.

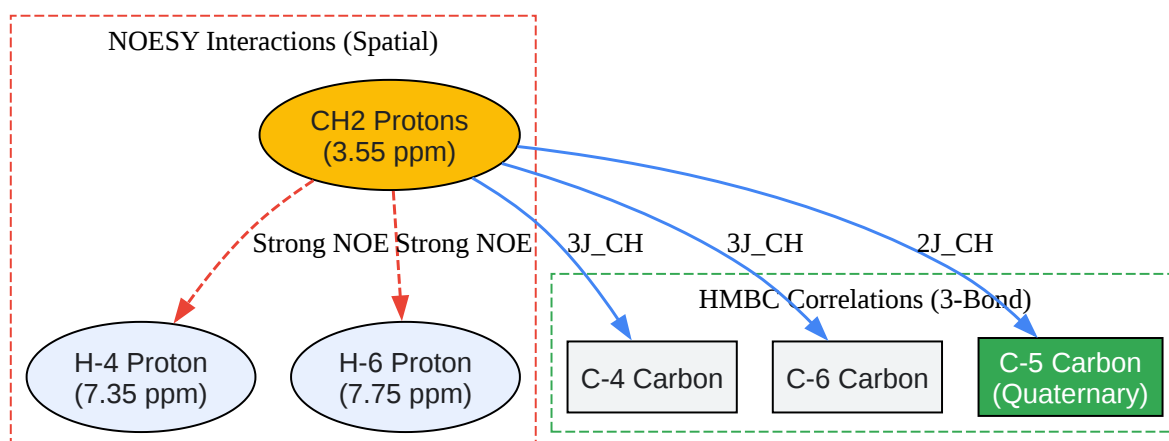


Figure 2: Key 2D NMR correlations establishing the substituent at the 5-position.

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Impurity Profiling & Quality Control

In a drug development context, demonstrating the absence of the 3-isomer is as important as proving the 5-isomer.

| Impurity | Structural Feature | Diagnostic Signal (¹ H NMR) |
|---------------------|---------------------------|---|
| 3-Isomer | Substituent at C-3 | Triplet (or pseudo-t) at ~6.7-6.9 ppm (H-5). |
| 3,5-Bis-substituted | Substituents at C-3 & C-5 | Two singlets in aromatic region (H-4, H-6). No ortho coupling (~8Hz). |
| Salicylic Acid | No substituent | Multiplet 6.8–7.9 ppm (4 protons). |

Protocol for Purity Analysis:

- Dissolve 10 mg sample in DMSO-d₆.
- Acquire ¹H NMR with sufficient scans (ns=64) to detect minor impurities (<0.1%).
- Integrate the H-3 doublet (6.85 ppm).
- Check for triplet signals in the 6.7–7.0 ppm region (indicative of 3-isomer).
- Check for extra singlets in the 2.2–2.8 ppm region (indicative of bis-substitution amine methyls).

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- To cite this document: BenchChem. [Structural Elucidation of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14010492/docs#structural-elucidation-of-5-dimethylamino-methyl-2-hydroxybenzoic-acid>]

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